REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6](B2OC(C)(C)C(C)(C)O2)=[CH:5][N:4]=1.Br[C:21]1[CH:30]=[C:29]([CH3:31])[C:24]([C:25]([O:27][CH3:28])=[O:26])=[C:23]([CH3:32])[CH:22]=1.C([O-])([O-])=O.[Cs+].[Cs+].CCOC(C)=O.O>CS(C)=O.CO.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:10][O:9][C:8]1[CH:7]=[C:6]([C:21]2[CH:30]=[C:29]([CH3:31])[C:24]([C:25]([O:27][CH3:28])=[O:26])=[C:23]([CH3:32])[CH:22]=2)[CH:5]=[N:4][C:3]=1[O:2][CH3:1] |f:2.3.4,5.6,9.10.11.12|
|
Name
|
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C=C1OC)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C=C1OC)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
844 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)OC)C(=C1)C)C
|
Name
|
Cs2CO3
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
EtOAc water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
141 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nitrogen gas was bubbled through the solution for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the vessel sealed
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
The organics were washed with water, brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=NC1OC)C1=CC(=C(C(=O)OC)C(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 310 mg | |
YIELD: CALCULATEDPERCENTYIELD | 29.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |